

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Derivatives

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

CAS No.: 1038981-17-7

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Executive Summary: The Privileged Scaffold

The 2-aminobenzothiazole (2-ABT) core is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, DNA gyrases, and glutamate receptors. Its planar, bicyclic heteroaromatic structure offers a rich electronic profile: a basic endocyclic nitrogen (pKa ~4.5) serving as a hydrogen bond acceptor, and an exocyclic amine serving as a hydrogen bond donor.

This guide deconstructs the 2-ABT scaffold to provide a rational roadmap for lead optimization, specifically targeting anticancer (PI3K/mTOR inhibition) and antimicrobial (DNA gyrase inhibition) pathways.

Chemical Space & Numbering

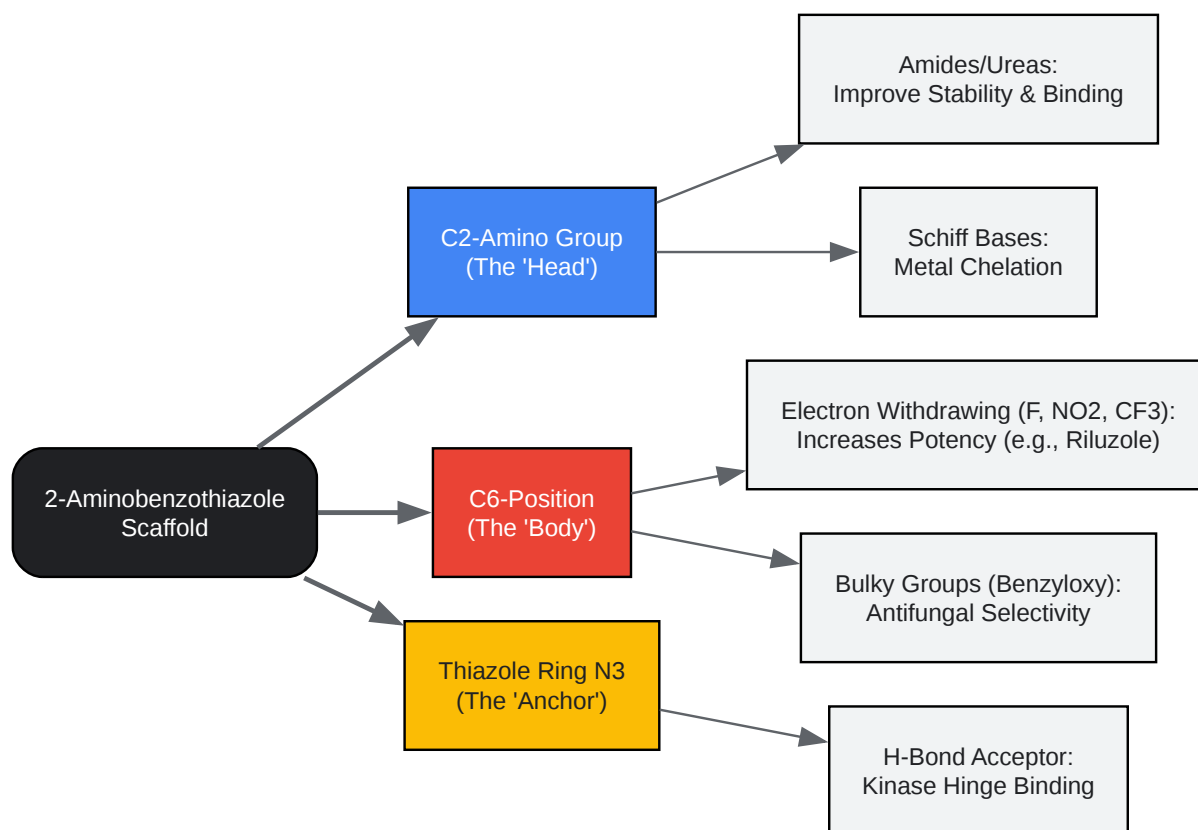
To understand the SAR, we must first define the vector space of the molecule.

- Positions 4, 5, 6, 7 (Benzenoid Ring): Hydrophobic pocket interactions. Modulation of lipophilicity (LogP) and metabolic stability.

- Position 1 (Sulfur): Contributes to aromaticity and lipophilicity; susceptible to oxidation (S-oxides).
- Position 3 (Endocyclic Nitrogen): Critical H-bond acceptor (e.g., binding to the hinge region of kinases).
- Position 2 (Exocyclic Amine): The primary vector for derivatization (amides, ureas, Schiff bases) to reach solvent-exposed regions or specificity pockets.

Visualizing the General SAR

The following diagram maps the functional impact of substitutions at key positions.



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Figure 1: General Structure-Activity Relationship map of the 2-aminobenzothiazole scaffold.

SAR Deep Dive: Analysis by Position

The C2-Amino Group (The "Head")

The exocyclic amine is the most versatile handle for synthesis.

- Free Amine (-NH₂): Often metabolically unstable (N-acetylation) and has poor membrane permeability.
- Acylation (Amides): Converting the amine to an amide often improves metabolic stability and activity against resistant bacterial strains. For example, N-acyl derivatives show enhanced affinity for the ATP-binding pocket of DNA gyrase B.
- Urea/Thiourea Linkers: These provide additional hydrogen bond donors/acceptors. In anticancer applications (e.g., VEGFR-2 inhibitors), a urea linker facilitates binding to the DFG-out conformation of the kinase.
- Schiff Bases (-N=CH-Ar): Common in antimicrobial research. The azomethine linkage restricts conformation and can chelate metal ions, which is toxic to bacterial pathogens.

The Benzene Ring (Positions 4, 5, 6, 7)

- C6-Position (The Critical Pharmacophore): This is the most sensitive position for SAR.
 - Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO₂, and -OCF₃ at C6 generally increase potency.
 - Case Study: Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) utilizes the -OCF₃ group to enhance lipophilicity and blood-brain barrier (BBB) penetration, crucial for its ALS indication.
 - Bulky Groups: Large substituents (e.g., benzyloxy) at C6 shift specificity towards fungal targets (e.g., *Candida albicans*) by occupying hydrophobic pockets in fungal enzymes that are absent in mammalian homologs.
- C4/C5/C7 Positions: Substitutions here are often tolerated but less impactful than C6. However, 4-substitution can induce steric clashes that twist the molecule, potentially disrupting planarity required for DNA intercalation.

Therapeutic Case Studies & Data

Anticancer Activity: PI3K/mTOR Pathway

2-ABT derivatives function as ATP-competitive inhibitors. The endocyclic Nitrogen (N3) binds to the hinge region of the kinase (e.g., PI3K, mTOR), while the C2-substituent extends into the solvent-exposed region or the ribose-binding pocket.

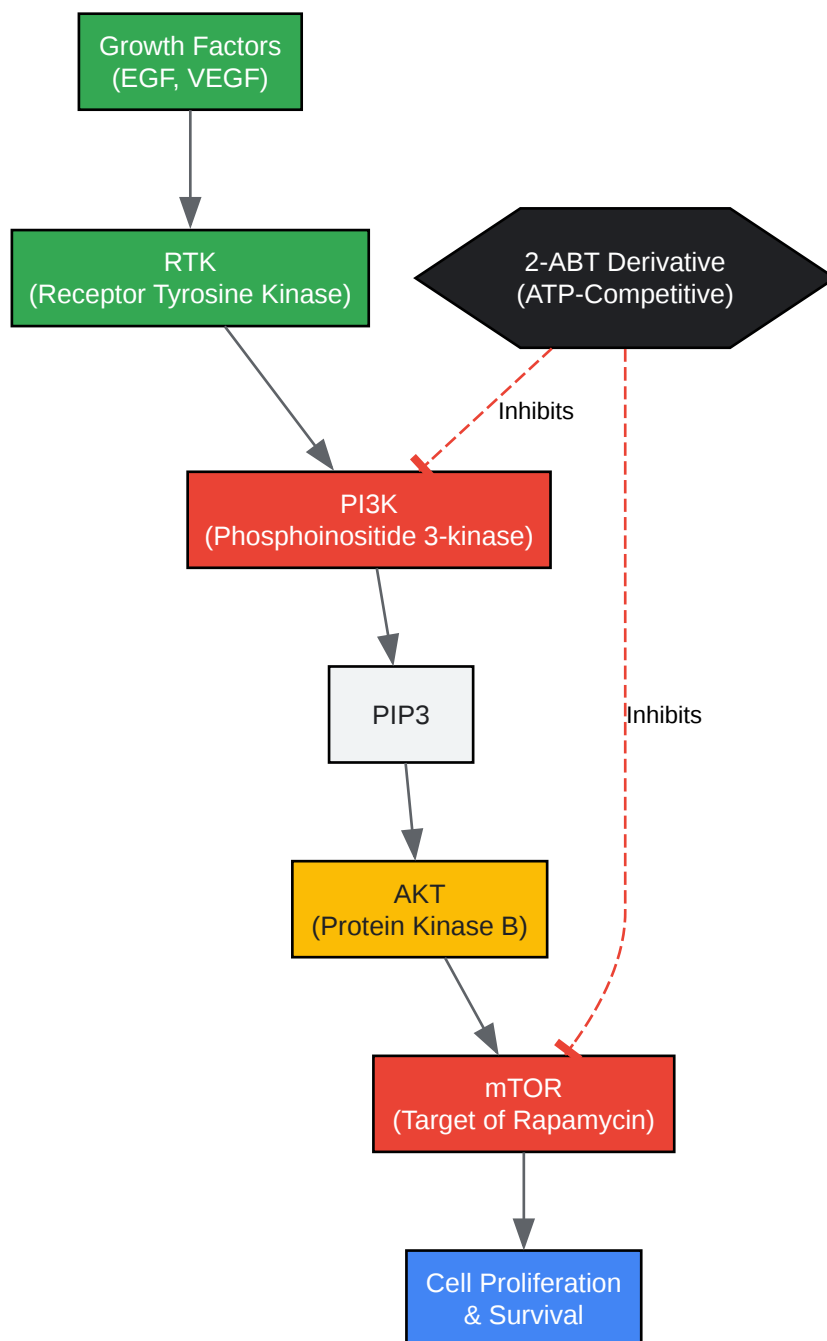
Key Data Summary:

Compound Code	Substituent (C2)	Substituent (C6)	Target	IC50 (μM/nM)	Cell Line
OMS5	4-nitroaniline	H	Lung Cancer	22.13 μM	A549
Compound 54	Proprietary	Proprietary	PI3Kα	1.03 nM	MCF-7
Compound 19	Urea-linked aryl	H	VEGFR-2	0.50 μM	HUVEC
Riluzole	-NH2	-OCF3	Glutamate Release	N/A	Melanoma*

*Note: Riluzole is repurposable for melanoma due to glutamate signaling suppression in tumors.

Mechanism of Action: Kinase Inhibition

The following diagram illustrates the intervention point of 2-ABT derivatives within the PI3K/Akt/mTOR proliferative pathway.



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Figure 2: Mechanism of action showing 2-ABT derivatives blocking the PI3K/mTOR signaling cascade.

Experimental Protocols

Synthesis: The Hegerschoff Method (Standard)

This protocol describes the synthesis of a 6-substituted 2-aminobenzothiazole. This method is preferred for its reliability and use of inexpensive reagents.

Reagents:

- Para-substituted aniline (e.g., 4-fluoroaniline)
- Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
- Bromine (Br₂)[1]
- Glacial Acetic Acid[1]

Protocol:

- Preparation: Dissolve 0.1 mol of the para-substituted aniline in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Thiocyanate Addition: Add 0.1 mol of KSCN to the solution. Stir until completely dissolved.
- Bromination (Critical Step): Cool the reaction mixture to <10°C using an ice bath. Add a solution of bromine (0.1 mol) in 20 mL glacial acetic acid dropwise.
 - Why: Controlling temperature prevents over-bromination of the benzene ring.
- Cyclization: After addition, remove the ice bath and stir at room temperature for 2 hours. Then, reflux the mixture for 2-4 hours to ensure complete cyclization.
- Work-up: Pour the reaction mixture into crushed ice. A solid precipitate (the hydrobromide salt) will form.
- Neutralization: Basify the slurry with 20% Ammonium Hydroxide (NH₄OH) to pH ~10 to liberate the free amine.
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.



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Figure 3: Workflow for the Hegerschoff synthesis of 2-aminobenzothiazole derivatives.

Biological Validation: MTT Assay (Anticancer)

To validate the antiproliferative activity of synthesized derivatives.[2]

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at cells/well. Incubate for 24h at 37°C.
- Treatment: Treat cells with serial dilutions of the 2-ABT derivative (e.g., 0.1 μ M to 100 μ M). Include DMSO control.
- Incubation: Incubate for 48-72 hours.
- Dye Addition: Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
- Solubilization: Remove media and add DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

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